molecular formula C30H30N4O4 B403107 4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

4-[(3-ethoxy-4-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B403107
M. Wt: 510.6g/mol
InChI Key: MRDJGWOVJVTHND-UHFFFAOYSA-N
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Description

4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound belonging to the class of bispyrazoles. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include sodium acetate, methanol, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound induces apoptosis through the activation of p53-mediated pathways and the inhibition of autophagy proteins .

Comparison with Similar Compounds

Similar compounds include other bispyrazoles and pyrazole derivatives, such as:

  • 4,4’-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
  • 4,4’-[(3,4-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Compared to these compounds, 4,4’-[(3-ethoxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits unique properties due to the presence of the ethoxy and methoxy groups, which enhance its biological activities and chemical reactivity .

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6g/mol

IUPAC Name

4-[(3-ethoxy-4-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C30H30N4O4/c1-5-38-25-18-21(16-17-24(25)37-4)28(26-19(2)31-33(29(26)35)22-12-8-6-9-13-22)27-20(3)32-34(30(27)36)23-14-10-7-11-15-23/h6-18,28,31-32H,5H2,1-4H3

InChI Key

MRDJGWOVJVTHND-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OC

Origin of Product

United States

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